molecular formula C19H15Br2N B1591048 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline CAS No. 100308-67-6

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline

Cat. No. B1591048
M. Wt: 417.1 g/mol
InChI Key: OMMRSCXBBGEIGA-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline, also known as BBTA, is a chemical compound that belongs to the class of anilines. It is widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is not fully understood. However, it is believed to interact with specific receptors in cells, leading to changes in cellular function and signaling pathways. Further research is needed to fully elucidate the mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline.

Biochemical And Physiological Effects

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has been found to exhibit low toxicity and minimal side effects in laboratory experiments. It has been shown to have a high binding affinity for certain receptors in cells, which may make it useful for studying cellular signaling pathways and drug discovery.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is its excellent fluorescent properties, which make it an ideal candidate for use in fluorescence microscopy and imaging. Additionally, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has been found to exhibit low toxicity and minimal side effects in laboratory experiments. However, one of the limitations of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is its relatively high cost, which may limit its use in some research applications.

Future Directions

There are several potential future directions for 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline research. One area of interest is the development of new synthetic methods for 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline that are more cost-effective and scalable. Additionally, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline may have potential applications in the development of new drugs and therapies for various diseases. Further research is needed to fully explore the potential of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline in these areas.
Conclusion:
In conclusion, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is a unique and versatile compound that has potential applications in various fields of science. Its excellent fluorescent properties and low toxicity make it an ideal candidate for use in fluorescence microscopy and imaging, as well as other research applications. Further research is needed to fully elucidate the mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline and explore its potential applications in drug discovery and therapy development.

Scientific Research Applications

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has been extensively studied for its potential applications in various fields of science. It has been found to exhibit excellent fluorescent properties, making it an ideal candidate for use in fluorescence microscopy and imaging. Additionally, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for the synthesis of other organic compounds.

properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2N/c1-14-2-8-17(9-3-14)22(18-10-4-15(20)5-11-18)19-12-6-16(21)7-13-19/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMRSCXBBGEIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572452
Record name 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline

CAS RN

100308-67-6
Record name 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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